

4-bromo-7-(trifluoromethyl)-1H-indazole

molecular weight and formula

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Compound of Interest

Compound Name: 4-bromo-7-(trifluoromethyl)-1H-indazole

Cat. No.: B1375582

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An In-Depth Technical Guide to 4-bromo-7-(trifluoromethyl)-1H-indazole

Executive Summary: This document provides a comprehensive technical overview of **4-bromo-7-(trifluoromethyl)-1H-indazole** (CAS No. 1186334-79-1), a fluorinated heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. We will detail its core physicochemical properties, outline a robust synthetic pathway with mechanistic insights, describe its expected spectroscopic signature for characterization, and discuss its strategic applications as a versatile building block in medicinal chemistry and drug discovery. The guide concludes with essential safety, handling, and storage protocols derived from authoritative data on analogous structures.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is considered a "privileged scaffold" in drug discovery.^[1] This designation stems from its ability to serve as a versatile framework for developing ligands that can interact with a wide array of biological targets with high affinity and specificity. The structural rigidity of the indazole core, combined with the hydrogen bonding capabilities of its nitrogen atoms, allows for precise orientation of substituents to engage with enzyme active sites and receptor binding pockets.

Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.^[1] Notable examples of marketed drugs featuring this core underscore its therapeutic importance. This proven biological relevance drives significant research into the synthesis and derivatization of novel indazole-containing compounds, for which **4-bromo-7-(trifluoromethyl)-1H-indazole** serves as a key starting material.

Core Physicochemical Properties

4-bromo-7-(trifluoromethyl)-1H-indazole is a synthetic organic compound primarily utilized for research and development purposes.^[1] Its structure is characterized by an indazole core substituted with a bromine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 7-position. These substitutions are critical; the bromine atom provides a reactive handle for cross-coupling reactions, while the electron-withdrawing trifluoromethyl group can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.

A summary of its key identifiers and physicochemical data is presented below. It is important to note that while some properties are experimentally derived, others are predicted, and key physical constants like melting and boiling points are not yet reported in publicly available literature.

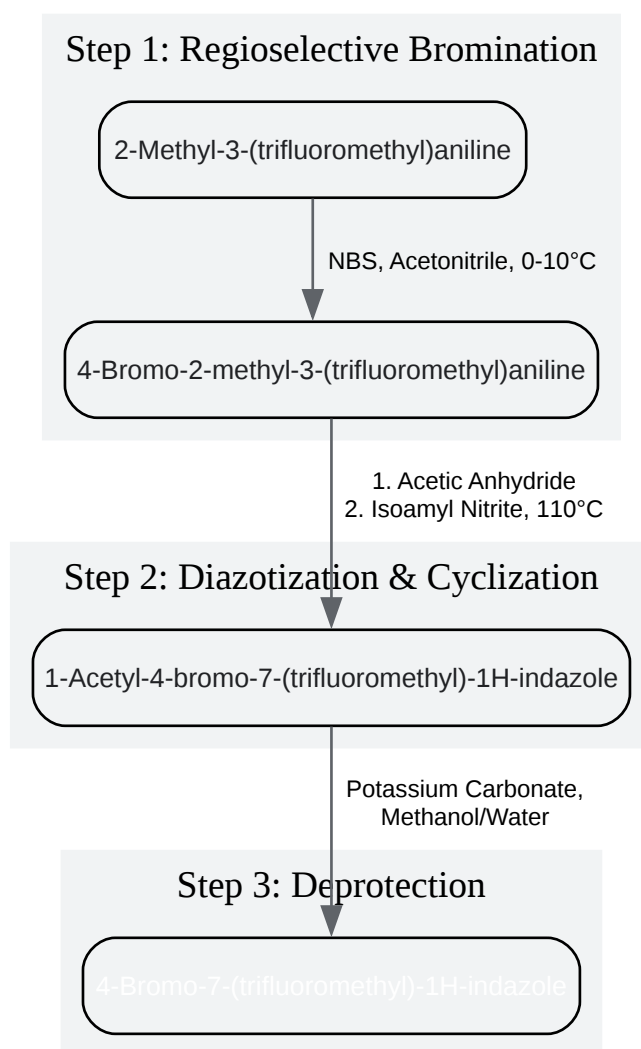
Property	Value	Source(s)
IUPAC Name	4-bromo-7-(trifluoromethyl)-1H-indazole	N/A
CAS Number	1186334-79-1	[1][2]
Molecular Formula	C ₈ H ₄ BrF ₃ N ₂	[1][2]
Molecular Weight	265.03 g/mol	[2]
Exact Mass	263.951 Da	[2]
Predicted LogP	3.344	[2]
Melting Point	Not Available	[2]
Boiling Point	Not Available	[2]
Storage Condition	2-8°C	[2]

Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for **4-bromo-7-(trifluoromethyl)-1H-indazole** is not readily available, a highly plausible and efficient route can be constructed based on established indazole synthesis methodologies, particularly the Jacobson indazole synthesis and modern variations.[3][4] The proposed pathway begins with a commercially available, appropriately substituted aniline precursor.

Proposed Synthetic Workflow

The synthesis can be logically divided into three primary stages: bromination of the aniline precursor, diazotization and intramolecular cyclization to form the indazole ring, and a final deprotection step if necessary. A patent for the synthesis of the closely related 5-bromo-4-fluoro-1H-indazole provides a strong template for this process.[3]



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Caption: Proposed synthetic workflow for **4-bromo-7-(trifluoromethyl)-1H-indazole**.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Bromo-2-methyl-3-(trifluoromethyl)aniline

- **Rationale:** The synthesis begins with the regioselective bromination of the aniline precursor. N-Bromosuccinimide (NBS) is chosen as a mild and effective brominating agent that is easier to handle than liquid bromine. The reaction is conducted at a low temperature to control selectivity and minimize side reactions.

- Procedure: To a solution of 2-methyl-3-(trifluoromethyl)aniline (1.0 eq) in acetonitrile, N-Bromosuccinimide (1.05 eq) is added portion-wise while maintaining the temperature below 10°C. The reaction is stirred for 2-3 hours until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched with an aqueous solution of sodium bisulfite and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude product.

Step 2: Synthesis of 1-Acetyl-4-bromo-7-(trifluoromethyl)-1H-indazole

- Rationale: The resulting aniline is first protected with an acetyl group, which stabilizes the subsequent diazonium intermediate. The core indazole ring is then formed via a diazotization reaction using an organic nitrite (e.g., isoamyl nitrite) at elevated temperature, which promotes intramolecular cyclization onto the adjacent methyl group.
- Procedure: The crude 4-bromo-2-methyl-3-(trifluoromethyl)aniline (1.0 eq) is dissolved in acetic anhydride and heated to form the acetylated intermediate. After removing excess anhydride, acetic acid is added, and the mixture is heated to 110°C. Isoamyl nitrite (1.5 eq) is added dropwise, and the reaction is maintained at temperature for several hours. Upon completion, the mixture is cooled and concentrated. The residue is slurried with methanol to precipitate the product.

Step 3: Synthesis of 4-Bromo-7-(trifluoromethyl)-1H-indazole

- Rationale: The final step involves the removal of the N-acetyl protecting group. A simple base-catalyzed hydrolysis using potassium carbonate in a methanol/water solvent system is effective and typically results in a high yield of the final product.
- Procedure: The acetylated indazole (1.0 eq) is suspended in a mixture of methanol and water. An aqueous solution of potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature overnight. The product precipitates from the solution and is collected by filtration, washed with water, and dried to afford pure **4-bromo-7-(trifluoromethyl)-1H-indazole**.

Spectroscopic Profile and Characterization

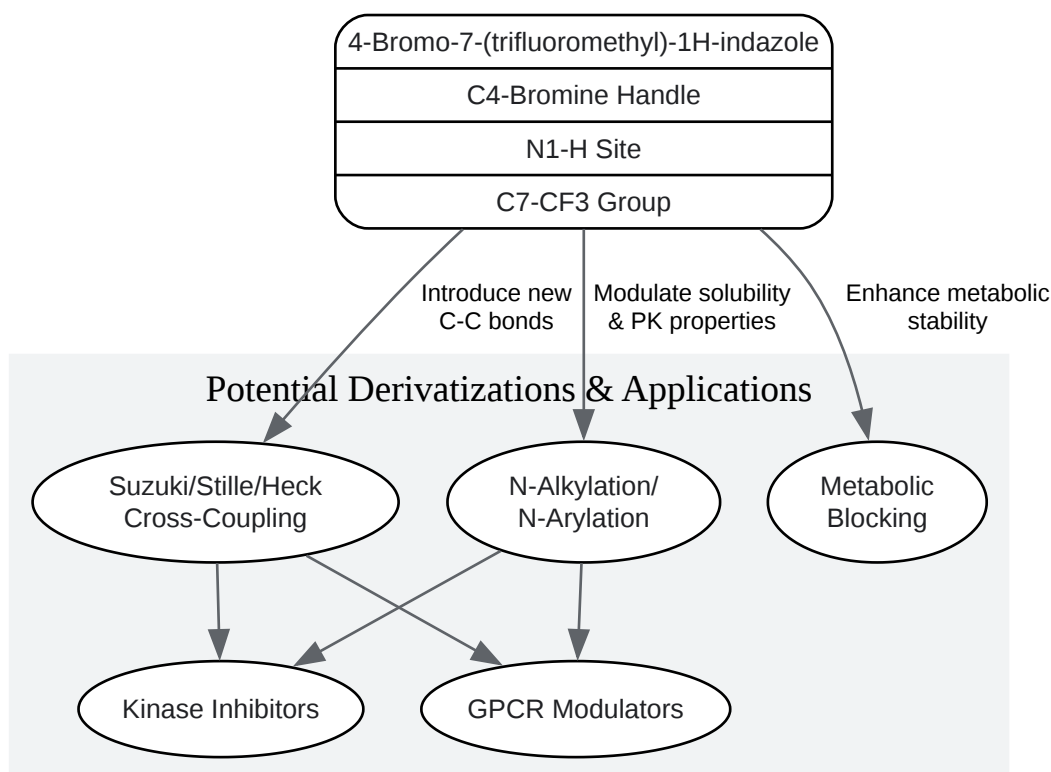
Confirmation of the structure and purity of **4-bromo-7-(trifluoromethyl)-1H-indazole** would be achieved through a combination of standard spectroscopic techniques. Based on data from

analogous compounds, the following spectral characteristics are expected.^{[5][6]}

- ¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region. A doublet for the proton at C5, a doublet for the proton at C6, and a singlet for the proton at C3. The broad singlet corresponding to the N-H proton would also be present, typically downfield, and its chemical shift can be concentration-dependent.
- ¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents.
- ¹⁹F NMR: This spectrum would be the simplest, showing a single sharp singlet for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift would be characteristic of an aromatic trifluoromethyl group.
- Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks) would be a key diagnostic feature.

Applications in Research and Drug Development

4-bromo-7-(trifluoromethyl)-1H-indazole is not an end-product therapeutic itself but rather a highly valuable intermediate for the synthesis of more complex, biologically active molecules. Its utility stems from the strategic placement of its functional groups, which serve as versatile handles for molecular elaboration.



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Caption: Relationship between structural features and synthetic applications.

- **C4-Bromine Handle:** The bromine atom at the 4-position is the most synthetically useful feature. It is ideally positioned for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for screening.
- **N1-H Site:** The acidic proton on the pyrazole nitrogen can be easily removed by a base, allowing for N-alkylation or N-arylation. Modifying this position is a common strategy in medicinal chemistry to fine-tune pharmacokinetic properties, such as solubility and cell permeability, or to introduce additional binding interactions.
- **C7-Trifluoromethyl Group:** The -CF₃ group is a well-known bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. Its inclusion often enhances metabolic stability by blocking potential sites of

oxidative metabolism and can improve binding affinity through favorable interactions with the target protein.

Safety, Handling, and Storage Protocols

No specific Safety Data Sheet (SDS) for **4-bromo-7-(trifluoromethyl)-1H-indazole** is currently available. Therefore, a conservative approach to safety must be adopted, based on data from structurally similar halogenated and trifluoromethylated indazoles.^{[7][8][9]}

- Hazard Identification: Based on analogous compounds, this substance should be treated as harmful if swallowed (Acute Toxicity, Oral), causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.^{[7][8]}
- Handling:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
 - Avoid breathing dust, fumes, or vapors. Minimize dust generation during handling.
 - Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
- Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated place.
 - Supplier recommendations indicate storage at 2-8°C is appropriate.^[2]
 - Keep away from incompatible materials such as strong oxidizing agents.
- First Aid Measures:
 - Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.
 - Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

4-bromo-7-(trifluoromethyl)-1H-indazole is a well-defined chemical entity whose value lies not in its own biological activity but in its potential as a sophisticated building block for pharmaceutical research. The strategic placement of a reactive bromine handle and a modulating trifluoromethyl group on the privileged indazole scaffold makes it an attractive starting material for the synthesis of novel therapeutic candidates. While some physicochemical and safety data are inferred from analogs, the established chemistry of the indazole ring system provides a clear and reliable roadmap for its use in the hands of researchers and drug development professionals.

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